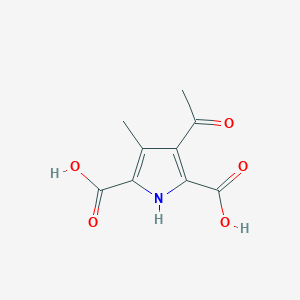![molecular formula C18H21N3O2S B5831166 N-({[4-(diethylamino)phenyl]amino}carbonothioyl)-3-(2-furyl)acrylamide](/img/structure/B5831166.png)
N-({[4-(diethylamino)phenyl]amino}carbonothioyl)-3-(2-furyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-({[4-(diethylamino)phenyl]amino}carbonothioyl)-3-(2-furyl)acrylamide, also known as DTAF, is a fluorescent dye commonly used in scientific research. It has a wide range of applications in various fields such as biochemistry, molecular biology, and pharmacology.
Mecanismo De Acción
N-({[4-(diethylamino)phenyl]amino}carbonothioyl)-3-(2-furyl)acrylamide is a fluorescent dye that absorbs light at a specific wavelength and emits light at a longer wavelength. The absorption and emission spectra of N-({[4-(diethylamino)phenyl]amino}carbonothioyl)-3-(2-furyl)acrylamide are dependent on the local environment, such as pH and polarity. When N-({[4-(diethylamino)phenyl]amino}carbonothioyl)-3-(2-furyl)acrylamide is attached to a biomolecule, the fluorescence properties of N-({[4-(diethylamino)phenyl]amino}carbonothioyl)-3-(2-furyl)acrylamide can be used to study the properties and interactions of the biomolecule.
Biochemical and Physiological Effects:
N-({[4-(diethylamino)phenyl]amino}carbonothioyl)-3-(2-furyl)acrylamide is a non-toxic dye that does not affect the biochemical or physiological properties of the labeled biomolecule. However, the attachment of N-({[4-(diethylamino)phenyl]amino}carbonothioyl)-3-(2-furyl)acrylamide to a biomolecule can affect its properties, such as its stability and activity. Therefore, it is important to carefully design experiments to minimize the potential effects of N-({[4-(diethylamino)phenyl]amino}carbonothioyl)-3-(2-furyl)acrylamide labeling.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-({[4-(diethylamino)phenyl]amino}carbonothioyl)-3-(2-furyl)acrylamide has several advantages for lab experiments, including its high sensitivity, stability, and compatibility with a wide range of biomolecules. However, there are also limitations to using N-({[4-(diethylamino)phenyl]amino}carbonothioyl)-3-(2-furyl)acrylamide, such as the potential for interference with the properties of the labeled biomolecule and the need for careful experimental design to minimize these effects.
Direcciones Futuras
There are several future directions for the use of N-({[4-(diethylamino)phenyl]amino}carbonothioyl)-3-(2-furyl)acrylamide in scientific research. One potential direction is the development of new labeling strategies to minimize the potential effects of N-({[4-(diethylamino)phenyl]amino}carbonothioyl)-3-(2-furyl)acrylamide on the labeled biomolecule. Another direction is the use of N-({[4-(diethylamino)phenyl]amino}carbonothioyl)-3-(2-furyl)acrylamide in new imaging techniques, such as super-resolution microscopy. Additionally, N-({[4-(diethylamino)phenyl]amino}carbonothioyl)-3-(2-furyl)acrylamide could be used in the development of new biosensors for the detection of specific biomolecules in complex biological samples.
Conclusion:
In conclusion, N-({[4-(diethylamino)phenyl]amino}carbonothioyl)-3-(2-furyl)acrylamide is a versatile fluorescent dye that has a wide range of applications in scientific research. Its unique properties make it a valuable tool for studying biomolecules and cellular processes. However, the potential effects of N-({[4-(diethylamino)phenyl]amino}carbonothioyl)-3-(2-furyl)acrylamide on the labeled biomolecule must be carefully considered when designing experiments. With continued research and development, N-({[4-(diethylamino)phenyl]amino}carbonothioyl)-3-(2-furyl)acrylamide has the potential to contribute to many new discoveries in the field of biology and beyond.
Métodos De Síntesis
N-({[4-(diethylamino)phenyl]amino}carbonothioyl)-3-(2-furyl)acrylamide can be synthesized through a multi-step process involving the reaction of different chemicals. The primary starting material is 4-(diethylamino)aniline, which is reacted with carbon disulfide to form the corresponding dithiocarbamate. The dithiocarbamate is then reacted with 3-(2-furyl)acrylamide to form N-({[4-(diethylamino)phenyl]amino}carbonothioyl)-3-(2-furyl)acrylamide. The final product is purified through chromatography to obtain a pure sample.
Aplicaciones Científicas De Investigación
N-({[4-(diethylamino)phenyl]amino}carbonothioyl)-3-(2-furyl)acrylamide is widely used in scientific research as a fluorescent probe. It is commonly used to label proteins, nucleic acids, and other biomolecules for visualization and detection purposes. N-({[4-(diethylamino)phenyl]amino}carbonothioyl)-3-(2-furyl)acrylamide is also used in fluorescence resonance energy transfer (FRET) experiments to study protein-protein interactions and conformational changes. Additionally, N-({[4-(diethylamino)phenyl]amino}carbonothioyl)-3-(2-furyl)acrylamide is used in flow cytometry, microscopy, and other imaging techniques to visualize cellular structures and processes.
Propiedades
IUPAC Name |
(E)-N-[[4-(diethylamino)phenyl]carbamothioyl]-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-3-21(4-2)15-9-7-14(8-10-15)19-18(24)20-17(22)12-11-16-6-5-13-23-16/h5-13H,3-4H2,1-2H3,(H2,19,20,22,24)/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHHAJRPSXKRWTC-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=S)NC(=O)C=CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=S)NC(=O)/C=C/C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-phenoxy-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5831083.png)

![2-{[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5831116.png)
![3,6-dimethyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B5831128.png)
![3-(difluoromethyl)-5-(methylthio)-N-({5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furyl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5831130.png)

![N'-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N,N-dimethyl-1,2-ethanediamine](/img/structure/B5831138.png)

![(3,4-dimethoxybenzyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5831160.png)

![2-(4-methoxyphenyl)-N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B5831174.png)

![N'-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-5-methyl-3-phenyl-4-isoxazolecarbohydrazide](/img/structure/B5831183.png)
